molecular formula C6H12ClNO3 B3253294 4-Aminooxane-2-carboxylic acid hydrochloride CAS No. 2228118-13-4

4-Aminooxane-2-carboxylic acid hydrochloride

Cat. No.: B3253294
CAS No.: 2228118-13-4
M. Wt: 181.62
InChI Key: OHIKWDOXXVSHMN-UHFFFAOYSA-N
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Description

Historical Trajectory and Academic Prominence in Heterocyclic Chemistry

The field of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements, has been a cornerstone of pharmaceutical and materials science for over a century. Within this broad domain, oxygen-containing heterocycles like oxanes (tetrahydropyrans) have been of significant interest. While the parent oxane ring is a common motif, the synthesis and study of substituted derivatives, particularly amino acid analogues, represent a more recent and sophisticated area of investigation.

Historically, research on simple amino acids laid the groundwork for understanding their more complex heterocyclic counterparts. The academic journey of compounds like 4-aminooxane-2-carboxylic acid hydrochloride is built upon foundational synthetic methodologies developed for other cyclic amino acids. While specific historical milestones for this exact 2-carboxylic acid isomer are not extensively documented in mainstream academic literature, its conceptual origins can be traced to the broader exploration of conformationally constrained amino acids. These are molecules where the rotation of chemical bonds is restricted, often by incorporating them into a ring structure. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.

The academic prominence of related compounds, such as the isomeric 4-aminotetrahydro-2H-pyran-4-carboxylic acid, has paved the way for interest in the 2-carboxylic acid variant. evitachem.com Research on the 4-carboxy isomer has established the utility of the 4-aminooxane scaffold as a valuable building block in the synthesis of peptidomimetics and other complex molecules. The synthetic routes established for these related compounds, often involving multi-step sequences from commercially available starting materials, provide a blueprint for the potential synthesis of this compound. patsnap.com

Conceptual Framework: 4-Aminooxane-2-carboxylic Acid as a Privileged Chemical Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, serving as a versatile starting point for the development of new drugs. Heterocyclic systems are frequently classified as privileged scaffolds due to their rich three-dimensional structures and their ability to engage in a variety of intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

4-Aminooxane-2-carboxylic acid embodies the key features of a privileged scaffold. The oxane ring itself is a desirable component in modern drug design. It is a polar, sp³-rich motif that can improve aqueous solubility and metabolic stability of a parent molecule. The incorporation of an amino group and a carboxylic acid group introduces functionality that is crucial for biological activity and allows for further chemical modification.

Overview of Contemporary Research Domains and Future Directions

While dedicated research on this compound is still in its nascent stages, the broader interest in substituted oxanes and constrained amino acids points to several promising areas of investigation.

Contemporary Research Domains:

Current research efforts in related areas suggest that this compound could be a valuable tool in the following domains:

Peptidomimetics: The incorporation of this compound into peptide sequences can lead to the development of novel peptidomimetics with enhanced stability against enzymatic degradation and improved pharmacokinetic profiles.

Drug Discovery: As a privileged scaffold, it can be used as a starting point for the synthesis of small molecule libraries to be screened against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors.

Asymmetric Synthesis: The development of stereoselective synthetic routes to access different isomers of 4-aminooxane-2-carboxylic acid is an active area of chemical research, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

Future Directions:

The future of research on this compound is likely to be driven by the need for novel chemical entities with improved drug-like properties. Key future directions may include:

Exploration of Biological Activity: Systematic screening of the compound and its derivatives against various disease targets to identify novel therapeutic applications.

Development of Novel Synthetic Methodologies: The creation of more efficient and scalable synthetic routes will be crucial for making this compound more accessible for research and development.

Computational Modeling: The use of in silico methods to predict the binding of 4-aminooxane-2-carboxylic acid-containing molecules to biological targets can help to guide and accelerate the drug discovery process.

Below is a table summarizing the key research areas and potential applications for this class of compounds.

Research AreaPotential ApplicationsKey Focus
Medicinal Chemistry Development of novel therapeuticsIncorporation into bioactive molecules to improve efficacy and pharmacokinetic properties.
Peptide Science Creation of stable and selective peptide-based drugsUse as a conformationally constrained building block in peptide synthesis.
Organic Synthesis Advancement of synthetic methodologiesDevelopment of efficient and stereoselective routes to substituted oxanes.
Computational Chemistry Rational drug designModeling of interactions between target proteins and ligands containing the oxane scaffold.

As research in these areas progresses, it is anticipated that this compound and its derivatives will emerge as significant contributors to the landscape of advanced chemical and pharmaceutical research.

Properties

IUPAC Name

4-aminooxane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIKWDOXXVSHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Aminooxane 2 Carboxylic Acid Hydrochloride and Its Structural Analogues

Conventional and Modern Preparative Routes

The preparation of 4-aminooxane-2-carboxylic acid and its derivatives can be achieved through several established synthetic pathways. These routes often begin with commercially available or readily accessible starting materials and employ well-understood reaction mechanisms to construct the target molecule.

Strecker Synthesis Protocols for 4-Aminooxane-2-carboxylic Acid Precursors

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. masterorganicchemistry.comwikipedia.org In the context of 4-aminooxane-2-carboxylic acid precursors, this reaction typically commences with a suitable tetrahydropyranone derivative. The general three-component reaction involves the treatment of the ketone with a source of ammonia (B1221849) (such as ammonium (B1175870) chloride) and a cyanide source (like potassium or sodium cyanide). masterorganicchemistry.commasterorganicchemistry.com

The mechanism proceeds through the initial formation of an imine from the tetrahydropyranone and ammonia. youtube.com Subsequent nucleophilic attack of the cyanide ion on the imine intermediate yields an α-aminonitrile. masterorganicchemistry.comwikipedia.org This aminonitrile is a key precursor to the desired amino acid.

A typical protocol for the synthesis of a 4-aminooxane-4-carbonitrile (B112695), a direct precursor to the target molecule, is outlined below:

StepReagents and ConditionsProduct
1Tetrahydropyran-4-one, Ammonium Chloride (NH₄Cl), Potassium Cyanide (KCN)4-Aminooxane-4-carbonitrile
2Aqueous workup

This reaction is often carried out in a protic solvent, such as ethanol (B145695) or water, and may require heating to proceed at a reasonable rate. The resulting α-aminonitrile can then be isolated and subjected to hydrolysis to afford the corresponding amino acid.

Reductive Amination Strategies in Pyranyl Ring Systems

Reductive amination is another powerful strategy for the synthesis of amines, including those within a pyranyl ring system. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of 4-aminooxane derivatives, tetrahydropyran-4-one is a common starting material.

The reaction can be performed in a one-pot fashion, where the ketone, amine, and reducing agent are all present in the reaction mixture. wikipedia.org The initial step is the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting ketone. masterorganicchemistry.comharvard.edu

Below is a table summarizing common reducing agents used in the reductive amination of tetrahydropyranone:

Reducing AgentKey Features
Sodium Cyanoborohydride (NaBH₃CN)Effective at neutral or slightly acidic pH, selective for iminium ions. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Milder and less toxic than NaBH₃CN, effective for a wide range of substrates. harvard.edu
Catalytic Hydrogenation (e.g., H₂, Pd/C)A "green" alternative, though may require higher pressures and temperatures. wikipedia.org

The choice of amine in the reductive amination allows for the introduction of various substituents on the nitrogen atom, leading to a diverse range of structural analogues.

Hydrolytic Pathways for Tetrahydropyran (B127337) Derivative Conversion

The conversion of precursors, such as the α-aminonitriles obtained from the Strecker synthesis, into the final carboxylic acid is typically achieved through hydrolysis. thieme-connect.derutgers.edu This transformation can be carried out under either acidic or basic conditions. youtube.com

Acid-catalyzed hydrolysis of the nitrile group proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water. masterorganicchemistry.com A series of proton transfers and further attack by water eventually leads to the formation of the carboxylic acid and ammonium ion. Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used. youtube.com The use of hydrochloric acid has the added benefit of directly producing the hydrochloride salt of the amino acid.

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. rutgers.edu Subsequent protonation steps yield the carboxylate salt, which can then be neutralized with acid to give the free carboxylic acid.

The general scheme for the hydrolysis of a 4-aminooxane-4-carbonitrile is as follows:

Acid Hydrolysis: 4-Aminooxane-4-carbonitrile + 2 H₂O + H⁺ → 4-Aminooxane-4-carboxylic acid + NH₄⁺

Base Hydrolysis: 4-Aminooxane-4-carbonitrile + OH⁻ + H₂O → 4-Aminooxane-4-carboxylate + NH₃ 4-Aminooxane-4-carboxylate + H₃O⁺ → 4-Aminooxane-4-carboxylic acid + H₂O

Ring-Closing and Ring-Expansion Approaches for Oxane Frameworks

The construction of the oxane (tetrahydropyran) ring itself is a key aspect of synthesizing these molecules. Several modern synthetic methods are available for this purpose.

Ring-Closing Metathesis (RCM) is a powerful tool for the formation of cyclic olefins from acyclic diene precursors. wikipedia.orgorganic-chemistry.org By employing a suitable ruthenium or molybdenum catalyst, a diene containing a strategically placed oxygen atom can undergo intramolecular metathesis to form a dihydropyran ring, which can then be reduced to the desired tetrahydropyran framework. researchgate.netrsc.org

Intramolecular Williamson Ether Synthesis provides a direct route to cyclic ethers. masterorganicchemistry.comwikipedia.org This method involves the deprotonation of a long-chain alcohol that also contains a good leaving group (e.g., a halide or tosylate) at the other end of the chain. libretexts.orgmasterorganicchemistry.com The resulting alkoxide then undergoes an intramolecular Sₙ2 reaction to form the tetrahydropyran ring. libretexts.org The formation of five- and six-membered rings is generally favored in this reaction. libretexts.org

Prins Cyclization is another effective method for constructing tetrahydropyran rings. nih.govnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. acs.orgabo.fi The resulting oxocarbenium ion intermediate then undergoes cyclization to form the six-membered ring. rsc.org This method can be highly stereoselective, allowing for the controlled formation of substituted tetrahydropyrans. acs.org

Enantioselective and Diastereoselective Synthesis of Chiral 4-Aminooxane-2-carboxylic Acid Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective methods for the synthesis of 4-aminooxane-2-carboxylic acid derivatives is of significant importance.

Chiral Auxiliary and Organocatalytic Methods for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Once the desired stereochemistry has been established, the auxiliary can be removed. wikipedia.org In the synthesis of chiral 4-aminooxane-2-carboxylic acid derivatives, a chiral auxiliary can be attached to a precursor molecule to direct the stereoselective introduction of substituents onto the oxane ring. researchgate.net For example, Evans oxazolidinones are well-known chiral auxiliaries that can be used to control the stereochemistry of alkylation and aldol (B89426) reactions. researchgate.net

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. researchgate.netnih.gov This field has emerged as a powerful tool for asymmetric synthesis. nih.gov For the synthesis of chiral oxane derivatives, organocatalysts can be employed to promote enantioselective cyclization reactions or the stereoselective functionalization of pre-existing tetrahydropyran rings. au.dk For instance, chiral secondary amines can catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated aldehydes, which can be a key step in the construction of a chiral dihydropyran intermediate.

The table below provides a comparison of these two stereocontrol strategies:

MethodPrincipleAdvantagesDisadvantages
Chiral AuxiliaryA chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgHigh levels of stereocontrol are often achievable; a wide range of well-established auxiliaries are available. researchgate.netRequires additional steps for the attachment and removal of the auxiliary. wikipedia.org
OrganocatalysisA small, chiral organic molecule is used in catalytic amounts to induce enantioselectivity. researchgate.netAvoids the use of metal catalysts; often operates under mild reaction conditions. nih.govCatalyst development can be challenging; catalyst loading may be higher than in metal catalysis.

Asymmetric Synthesis of Specific Stereoisomers

The creation of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. Catalytic asymmetric synthesis provides a powerful tool for accessing enantiomerically pure α-stereogenic carboxylic acids and related structures. rsc.org This field has seen significant progress, with both organocatalysis and transition metal catalysis being employed to create chiral α-substituted carboxylic acids. rsc.org

One prominent approach involves the use of chiral reagents to guide the stereochemical outcome of a reaction. For instance, tert-butanesulfinamide has emerged as a versatile chiral auxiliary for the asymmetric synthesis of a wide array of amines. yale.edu This methodology is utilized on large industrial scales for the production of drug candidates. yale.edu Another strategy is the catalytic enantioconvergent 2-aza-Cope rearrangement, which can be used to synthesize β-amino amides. nih.gov This method employs chiral phosphoric acids to catalyze a dynamic kinetic resolution of α-stereogenic-β-formyl amides, establishing two adjacent stereocenters with high control over the product's stereochemistry. nih.gov

Research has demonstrated the effectiveness of these methods through various applications. The following table summarizes key aspects of relevant asymmetric synthesis approaches.

MethodCatalyst/ReagentTarget Product ClassKey Features
Catalytic Asymmetric FunctionalizationOrganocatalysts, Transition Metal Catalystsα-Stereogenic Carboxylic AcidsDirect formation of chiral acids from various precursors. rsc.org
Chiral Auxiliary-Guided Synthesistert-ButanesulfinamideChiral AminesHigh efficiency and scalability; widely used in industry. yale.edu
2-Aza-Cope RearrangementChiral Phosphoric Acidsβ-Amino AmidesDynamic kinetic resolution; creates vicinal stereocenters with high diastereoselectivity. nih.gov

These methodologies represent powerful strategies for the targeted synthesis of specific stereoisomers of complex molecules, including structural analogues of 4-aminooxane-2-carboxylic acid.

Enzyme-Catalyzed Transformations for Chiral Resolution

Enzymatic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for obtaining enantiomerically pure compounds. Hydrolases, such as lipases and esterases, are frequently used for the kinetic resolution of racemic mixtures.

In a study on the resolution of racemic 4-amino-cyclopentanecarboxylic acid methyl ester derivatives, a structural analogue of the oxane series, various esterases and lipases were screened. nih.gov It was discovered that the functionalization of the amino group significantly impacted both the rate and the enantioselectivity of the enzymatic hydrolysis. nih.gov The use of pig liver esterase on 4-(benzoylamino)-2-cyclopentenecarboxylic acid methyl ester yielded the highest enantioselectivity. nih.gov Optimization of reaction parameters such as pH and solvent further enhanced the process's selectivity. nih.gov

Engineered enzymes are also being developed to perform specific transformations. For example, a glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH) was engineered to catalyze the synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived chemical. frontiersin.org Through targeted mutagenesis, the enzyme's substrate specificity was altered, resulting in a variant (EcGDHK116Q/N348M) with significantly improved catalytic efficiency for the desired reaction. frontiersin.org This biocatalytic system, coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, achieved a high conversion rate (>97%) and excellent enantiomeric excess (>99% ee). frontiersin.org

The following table details the findings from enzyme-catalyzed transformations relevant to chiral amino acid synthesis.

EnzymeSubstrateProductKey Findings
Pig Liver Esterase4-(Benzoylamino)-2-cyclopentenecarboxylic acid, methyl ester(1S, 4R)-4-(Benzoylamino)-2-cyclopentenecarboxylic acidHigh enantioselectivity achieved; process improved by optimizing pH and solvent. nih.gov
Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M)Levulinic Acid(R)-4-aminopentanoic acidHigh conversion (>97%) and enantiomeric excess (>99%); utilizes a sustainable feedstock. frontiersin.org

Sustainable Chemistry and Process Optimization in 4-Aminooxane-2-carboxylic Acid Synthesis

The principles of sustainable chemistry and process optimization are increasingly integral to modern chemical manufacturing, aiming to reduce waste, improve efficiency, and utilize renewable resources. These concepts are directly applicable to the synthesis of 4-aminooxane-2-carboxylic acid and its analogues.

A key area for optimization is the amide coupling reaction, a fundamental step in the synthesis of many pharmaceuticals. researchgate.net Research into proficient routes for coupling carboxylic acids and amines has identified various catalysts that can achieve high conversion without the formation of by-products. researchgate.net The use of activating agents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) can lead to quantitative yields. researchgate.net

The use of biomass-derived platform chemicals represents a significant step towards sustainability. The synthesis of (R)-4-aminopentanoic acid from levulinic acid is a prime example. frontiersin.org This enzymatic process uses a renewable starting material and cheap ammonia as the amino donor, with inorganic carbonate as the only by-product, resulting in high atom utilization. frontiersin.org Another sustainable approach involves the synthesis of butane-1,2,3,4-tetracarboxylic acid from succinic anhydride (B1165640) under ultrasonochemical solid-liquid phase transfer catalysis conditions, which is presented as an environmentally friendly method. mdpi.org

StrategyApplicationAdvantages
Catalytic Amide CouplingSynthesis of amide bondsHigh conversion, reduced by-products, quantitative yields. researchgate.net
Automated Continuous FlowMultistep synthesisHigher yield and purity, reduced waste, improved stability of intermediates. nih.gov
Use of Biomass-Derived FeedstocksSynthesis of amino acidsUtilizes renewable resources, high atom economy, environmentally friendly. frontiersin.org
Green Chemistry TechniquesSynthesis of carboxylic acidsAvoids volatile organic solvents and toxic catalysts. mdpi.orguni-konstanz.de

By implementing these strategies, the synthesis of 4-aminooxane-2-carboxylic acid hydrochloride can be made more efficient, cost-effective, and environmentally benign.

Derivatization and Chemical Functionalization of 4 Aminooxane 2 Carboxylic Acid Scaffolds

Reactivity Profiles of the Amino and Carboxylic Acid Moieties

The primary amino and carboxylic acid groups on the 4-aminooxane-2-carboxylic acid backbone are the most accessible sites for chemical functionalization. Their reactivity mirrors that of classical α-amino acids, allowing for the application of a wide array of well-established synthetic methodologies.

Formation of Amides, Esters, and Peptoid Conjugates

The carboxylic acid and amino functionalities of 4-aminooxane-2-carboxylic acid hydrochloride are readily derivatized to form amides and esters, fundamental transformations in organic synthesis and medicinal chemistry.

Amide Bond Formation: The amino group can be acylated, and the carboxylic acid can be coupled with amines to form a diverse range of amides. Direct condensation of the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid moiety typically requires activation. Common coupling agents used for this transformation include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. Other effective coupling reagents include uronium or phosphonium (B103445) salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The amino group of the scaffold can react with activated carboxylic acids (e.g., acyl chlorides or anhydrides) to yield the corresponding N-acylated derivatives. When utilizing the hydrochloride salt of 4-aminooxane-2-carboxylic acid, a base is required to neutralize the ammonium salt and liberate the free amine for reaction.

Coupling ReagentDescription
DCC (Dicyclohexylcarbodiimide)A widely used carbodiimide (B86325) for amide bond formation, produces a dicyclohexylurea byproduct.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)A water-soluble carbodiimide, allowing for easier purification of the amide product.
HBTUA uronium-based coupling agent known for its high efficiency and low rates of racemization.
HATUA uronium-based coupling agent similar to HBTU but often more effective for sterically hindered couplings.

Esterification: The carboxylic acid group can be converted to an ester through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a classical approach. nih.govmonash.edunih.gov This reaction is typically performed using an excess of the alcohol to drive the equilibrium towards the ester product. nih.govnih.gov Alternatively, esters can be formed under milder conditions by reacting the carboxylate salt with an alkyl halide, a process that proceeds via an SN2 mechanism. mdpi.com For the hydrochloride salt of 4-aminooxane-2-carboxylic acid, prior neutralization of the carboxylic acid would be necessary for this method.

Peptoid Conjugates: The primary amino group of the 4-aminooxane-2-carboxylic acid scaffold makes it a suitable building block for the synthesis of peptoids (N-substituted glycine (B1666218) oligomers). In this context, the amino group can be acylated with a haloacetic acid (e.g., bromoacetic acid), followed by nucleophilic displacement of the halide by a primary amine. This two-step submonomer synthesis allows for the introduction of a wide variety of side chains, enabling the creation of diverse peptoid libraries incorporating the oxane constraint.

N-Substitution Reactions and Heterocyclic Annulations

Beyond simple acylation, the primary amino group is a key site for introducing a variety of substituents and for constructing new heterocyclic rings.

N-Alkylation and N-Arylation: The nitrogen atom can be functionalized through N-alkylation and N-arylation reactions. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), is a common method for introducing alkyl groups. Direct N-alkylation with alkyl halides can also be employed, though over-alkylation can be a competing process. medcraveonline.com For N-arylation, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming carbon-nitrogen bonds with aryl halides or triflates. nih.govnih.govorganic-chemistry.org

Reaction TypeReagentsProduct
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH3CN)N-Alkyl derivative
Buchwald-Hartwig AminationAryl Halide/Triflate, Palladium Catalyst, Ligand, BaseN-Aryl derivative

Heterocyclic Annulations: The bifunctional nature of 4-aminooxane-2-carboxylic acid allows it to serve as a precursor for the synthesis of fused heterocyclic systems. For instance, condensation of the amino group with a β-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or dihydropyrimidine (B8664642) ring fused to the oxane core. Similarly, reaction with appropriate reagents can be envisioned to construct other heterocyclic systems, such as quinazolinones, by leveraging the reactivity of both the amino and carboxylic acid functionalities. nih.gov

Synthesis of Conformationally Constrained Analogues for Structure-Function Studies

The 4-aminooxane-2-carboxylic acid scaffold provides a conformationally pre-organized backbone. The synthesis of analogues with additional constraints can be a powerful tool for elucidating structure-function relationships. This can be achieved by introducing rigidifying elements into the molecule. For example, the formation of bicyclic structures by bridging two non-adjacent atoms of the oxane ring would further restrict the conformational freedom of the scaffold. Such modifications are invaluable in medicinal chemistry for optimizing the binding affinity and selectivity of a molecule for its biological target.

Development of Diverse Chemical Libraries and Combinatorial Synthesis Strategies

The amenability of the 4-aminooxane-2-carboxylic acid scaffold to a variety of chemical transformations makes it an excellent candidate for the construction of diverse chemical libraries. By employing combinatorial synthesis strategies, a large number of derivatives can be prepared in a systematic and efficient manner. For example, a library of amides can be generated by reacting the core scaffold with a diverse set of carboxylic acids or amines. Similarly, a library of N-substituted derivatives can be created through reductive amination with a collection of different aldehydes and ketones. These libraries can then be screened for biological activity or other desirable properties, accelerating the discovery of new lead compounds or materials.

Advanced Structural and Conformational Characterization of 4 Aminooxane 2 Carboxylic Acid Systems

Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and chemical environment of 4-Aminooxane-2-carboxylic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each unique proton. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of 10-12 ppm. libretexts.org Protons on carbons adjacent to heteroatoms (oxygen and nitrogen) are deshielded and would appear at lower field than standard alkane protons. The proton at the C2 position, being adjacent to both the ring oxygen and the carboxylic acid, would be significantly deshielded. Similarly, the proton at the C4 position is adjacent to the electron-withdrawing ammonium (B1175870) group. Protons at C6, adjacent to the ring oxygen, would also be shifted downfield. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be essential to establish proton-proton coupling networks and confirm the connectivity within the oxane ring.

¹³C NMR Spectroscopy : The carbon spectrum provides information on the number and electronic environment of carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-180 ppm region. libretexts.org Carbons bonded to heteroatoms (C2, C4, and C6) would resonate further downfield than the other aliphatic carbons (C3 and C5) due to the deshielding effect of oxygen and nitrogen. Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate the proton and carbon signals, allowing for unambiguous assignment of the entire molecular structure.

Expected ¹H and ¹³C NMR Chemical Shifts

Atom PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Notes
-COOH10.0 - 12.0170 - 180Signal for ¹H may be broad and exchangeable with D₂O. libretexts.org
C2-H~4.0 - 4.5~70 - 80Alpha to ring oxygen and carboxyl group.
C4-H~3.0 - 3.5~50 - 60Alpha to ammonium group.
C6-H₂~3.5 - 4.0~65 - 75Alpha to ring oxygen.
C3-H₂, C5-H₂~1.5 - 2.5~20 - 40Aliphatic ring protons.
-NH₃⁺~7.0 - 8.0N/ASignal may be broad; position is solvent-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands. The O-H bond of the carboxylic acid group gives rise to a very broad absorption spanning from 2500 to 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid typically appears between 1710 and 1760 cm⁻¹. libretexts.org The presence of the ammonium salt (from the hydrochloride) would result in N-H stretching bands in the 3170 to 3500 cm⁻¹ region. Furthermore, characteristic C-O stretching vibrations for the ether linkage and the carboxylic acid would be visible in the 1000 to 1300 cm⁻¹ range. libretexts.orglibretexts.org

Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300 (very broad)
Carbonyl (C=O)C=O Stretch1710 - 1760
Ammonium (-NH₃⁺)N-H Stretch3170 - 3500
Ether (C-O-C)C-O Stretch1050 - 1150
Carboxylic Acid (C-O)C-O Stretch1200 - 1300

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would likely be observed as its protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve the neutral loss of water (H₂O) or the loss of the carboxylic acid group (as COOH or CO₂), which are common fragmentation pathways for amino acids. libretexts.org

X-ray Crystallography and Solid-State Conformational Analysis

While a specific crystal structure for this compound is not publicly documented, its solid-state conformation can be predicted based on well-established principles for substituted six-membered rings.

The oxane ring is expected to adopt a low-energy chair conformation, which minimizes both angle and torsional strain, similar to cyclohexane. pressbooks.pub In this conformation, substituents can occupy either axial or equatorial positions. To minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions, bulky substituents preferentially occupy the more stable equatorial positions. masterorganicchemistry.com Therefore, in the most stable conformer of this compound, both the carboxylic acid group at C2 and the amino group at C4 would be expected to reside in equatorial orientations.

The crystal lattice would be heavily stabilized by an extensive network of hydrogen bonds. The ammonium group (-NH₃⁺) would act as a hydrogen bond donor, while the carbonyl oxygen, the hydroxyl group of the carboxylic acid, the ring ether oxygen, and the chloride counter-ion would all act as hydrogen bond acceptors. evitachem.com This intermolecular bonding is crucial for the packing and stability of the crystalline solid.

Expected Solid-State Conformational Features

Structural FeaturePredicted Conformation/Parameter
Oxane Ring ConformationChair
C2-Carboxylic Acid OrientationEquatorial
C4-Amino Group OrientationEquatorial
Key Intermolecular ForcesHydrogen bonding, ionic interactions

Solution-State Conformational Dynamics and Preferred Orientations

In solution, the oxane ring of this compound would undergo rapid conformational inversion, or "ring flipping," between two chair forms at room temperature. masterorganicchemistry.com This process interconverts axial and equatorial substituents.

Advanced NMR techniques are instrumental in studying these dynamics and confirming the preferred orientation.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This 2D NMR experiment can identify protons that are close in space. For the preferred diequatorial conformer, NOESY would show strong correlations between the axial proton at C2 and the axial protons at C6 and C3, as well as between the axial proton at C4 and the axial protons at C3 and C5. The absence of strong correlations between the equatorial protons of the substituents and these axial ring protons would confirm their equatorial assignment. This technique has been suggested for confirming the chair conformation in isomeric systems.

Proton-Proton Coupling Constants (³J) : The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for trans-diaxial protons, while smaller values are seen for axial-equatorial and equatorial-equatorial interactions. Analysis of these coupling constants can provide quantitative data on the ring's conformation and the preferred orientation of its substituents.

Methods for Solution-State Conformational Analysis

TechniqueInformation ObtainedExpected Finding
NOESYThrough-space proton-proton proximitiesCorrelations consistent with a diequatorial arrangement of substituents on a chair-like ring.
¹H-¹H Coupling ConstantsVicinal proton dihedral anglesCoupling patterns indicating a dominant chair conformation with equatorial substituents.

Computational and Theoretical Investigations on 4 Aminooxane 2 Carboxylic Acid and Its Complexes

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 4-Aminooxane-2-carboxylic acid, and a biological target, typically a protein. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

In a hypothetical docking study, 4-Aminooxane-2-carboxylic acid could be docked against a relevant protein target. The choice of target would depend on the therapeutic area of interest. For instance, if the compound is being investigated as a potential enzyme inhibitor, the crystal structure of that enzyme would be used. The docking process would be carried out using software like AutoDock Vina. mdpi.com The entire receptor would be enclosed within a grid box to allow the flexible ligand to explore all possible binding modes. mdpi.com

The results of such a simulation would provide a binding energy score, typically in kcal/mol, which indicates the strength of the interaction. A lower binding energy suggests a more stable complex. mdpi.com Furthermore, the simulation would reveal the specific amino acid residues in the protein's active site that interact with the ligand, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Table 1: Hypothetical Molecular Docking Results of 4-Aminooxane-2-carboxylic Acid Against a Target Protein
ParameterValue
Binding Affinity (kcal/mol)-7.8
Interacting ResiduesASP129, TYR154, LYS177
Hydrogen Bond Interactions3
Hydrophobic Interactions5

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's laws of motion for a system of atoms, MD simulations can reveal how a molecule like 4-Aminooxane-2-carboxylic acid and its complexes behave in a simulated physiological environment. These simulations are crucial for assessing the stability of the ligand-protein complex predicted by molecular docking and for exploring the conformational landscape of the ligand itself.

Following a promising docking result, an MD simulation of the 4-Aminooxane-2-carboxylic acid-protein complex would be performed. The simulation would be run for a significant period, for instance, 100 nanoseconds, to observe the stability of the interactions. mdpi.com Key parameters to be analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for the 4-Aminooxane-2-carboxylic Acid-Protein Complex
ParameterValue
Simulation Time100 ns
Average Ligand RMSD1.5 Å
Average Protein Backbone RMSD2.1 Å
Key Intermolecular Hydrogen Bonds Maintained> 80% of simulation time

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) can provide valuable information about the distribution of electrons, molecular orbitals, and the molecule's susceptibility to chemical reactions. mdpi.com

For 4-Aminooxane-2-carboxylic acid, DFT calculations could be used to determine its optimized geometry, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

These calculations would be performed using a specific functional and basis set, for example, B3LYP with a 6-31G* basis set. The results would provide a fundamental understanding of the molecule's intrinsic properties, which can help in interpreting its biological activity and in designing derivatives with improved characteristics.

Table 3: Hypothetical Quantum Chemical Calculation Results for 4-Aminooxane-2-carboxylic Acid
PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.1 eV
HOMO-LUMO Gap5.1 eV
Dipole Moment3.5 D

Cheminformatics Approaches for Scaffold Analysis and Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze and organize chemical data. For 4-Aminooxane-2-carboxylic acid, cheminformatics approaches can be used to analyze its core structure, or scaffold, and to explore the chemical space of related compounds. This can aid in the identification of other molecules with similar properties or in the design of novel derivatives.

A scaffold analysis would involve computationally extracting the core ring system of 4-Aminooxane-2-carboxylic acid and comparing it to databases of known bioactive molecules. This can reveal if the scaffold is novel or if it is present in other compounds with known biological activities. nih.gov This information can provide clues about the potential targets and activities of the compound.

Furthermore, by computationally enumerating and filtering derivatives of the 4-Aminooxane-2-carboxylic acid scaffold, it is possible to explore the surrounding chemical space. This can lead to the design of a virtual library of related compounds with potentially improved properties, such as enhanced binding affinity or better pharmacokinetic profiles.

Table 4: Hypothetical Cheminformatics Analysis of the 4-Aminooxane Scaffold
AnalysisFinding
Scaffold NoveltyHigh (low frequency in public databases)
Similarity to Known Bioactive ScaffoldsModerate similarity to scaffolds in GABA analogues
Virtual Library Size~10,000 derivatives generated
Predicted Property Range (Lipinski's Rule of Five)Majority of derivatives compliant

Future Research Directions and Unresolved Challenges for 4 Aminooxane 2 Carboxylic Acid

Innovations in Stereoselective Synthesis and Scalability

A primary hurdle in the widespread application of 4-aminooxane-2-carboxylic acid and its derivatives is the development of efficient, stereoselective, and scalable synthetic routes. The presence of at least two stereocenters on the oxane ring demands precise control over the synthesis to isolate the desired stereoisomer, as different isomers can have vastly different biological effects.

Current Challenges:

Stereocontrol: Achieving high diastereoselectivity and enantioselectivity in the formation of the substituted oxane ring is a significant challenge. Classical methods may result in mixtures of isomers that are difficult to separate.

Reagent Toxicity: Some synthetic routes for analogous compounds rely on toxic reagents, such as cyanoborohydride for reductive amination, posing safety and environmental concerns upon scale-up. semanticscholar.org

Future Research Directions:

Asymmetric Catalysis: The development of novel catalytic systems (e.g., organocatalysis, transition-metal catalysis) for the asymmetric synthesis of the oxane core could provide direct access to enantiomerically pure building blocks.

Flow Chemistry: Continuous flow manufacturing offers a promising avenue for improving the safety, efficiency, and scalability of the synthesis. This technology can enable precise control over reaction parameters, potentially improving yields and reducing byproduct formation.

Biocatalysis: Employing enzymes to catalyze key steps could offer unparalleled stereoselectivity under mild, environmentally friendly conditions.

Synthetic Strategy Potential Advantages Key Challenges
Asymmetric OrganocatalysisMetal-free, milder conditions, high enantioselectivity.Catalyst loading, substrate scope, scalability.
Transition-Metal CatalysisHigh efficiency, broad functional group tolerance.Catalyst cost, removal of metal traces, ligand design.
Flow ChemistryEnhanced safety and control, improved scalability, process automation.Initial setup cost, potential for clogging, reaction optimization.
Biocatalysis / EnzymaticExceptional stereoselectivity, green chemistry principles.Enzyme stability, substrate specificity, cost of enzymes.

Discovery of Novel Biological Activities and Targets (Mechanistic Exploration)

The rigid structure of 4-aminooxane-2-carboxylic acid makes it an excellent scaffold for creating peptidomimetics—molecules that mimic the structure and function of peptides. By locking the geometry of the amino acid, it's possible to design inhibitors or modulators with high affinity and selectivity for specific biological targets. lifechemicals.comresearchgate.net

Unresolved Challenges:

Target Identification: The primary biological targets for this specific scaffold are largely unknown. Identifying which enzymes, receptors, or protein-protein interactions are most effectively modulated by derivatives of this compound is a critical unresolved question.

Mechanism of Action: For any identified bioactive derivatives, elucidating the precise mechanism of action at the molecular level is essential. nih.govmdpi.com This includes understanding how the compound binds to its target and what downstream effects this interaction produces.

Future Research Directions:

Phenotypic Screening: Employing high-content phenotypic screens on various cell lines (e.g., cancer, neuronal, immune cells) can help identify unexpected biological activities without a preconceived target.

Mechanism-Based Inactivator Design: The scaffold could be used to design mechanism-based inactivators, which act as substrates for an enzyme before being converted into a reactive species that irreversibly inhibits it. nih.gov

Proteomics and Metabolomics: For active compounds, advanced "omics" techniques can provide a global view of the cellular changes they induce, offering clues to their mechanism and potential off-target effects.

Potential Biological Application Rationale for Scaffold Example Target Classes
Enzyme InhibitionThe rigid structure can mimic a transition state or bind tightly within an active site. lifechemicals.comProteases, Kinases, Aminotransferases. nih.gov
Protein-Protein Interaction (PPI) ModulationCan mimic key amino acid residues in a protein interface, like a β-turn.p53-MDM2, Menin-MLL.
GPCR Ligand DesignThe constrained conformation can provide selectivity for specific receptor subtypes.Dopamine receptors, Opioid receptors.
Antimicrobial PeptidomimeticsThe unnatural backbone can confer resistance to proteolytic degradation.Bacterial cell wall synthesis enzymes.

Integration with High-Throughput Screening and Artificial Intelligence in Design

Modern drug discovery relies heavily on the integration of computational tools and large-scale experimental screening. nuvisan.comnih.gov For a novel scaffold like 4-aminooxane-2-carboxylic acid, these technologies are essential to navigate the vast chemical space and accelerate the discovery of new bioactive molecules.

Unresolved Challenges:

Library Synthesis: The creation of large, diverse chemical libraries based on the 4-aminooxane-2-carboxylic acid scaffold for high-throughput screening (HTS) is hampered by the aforementioned synthetic challenges.

Predictive Models: Accurate computational models for predicting the activity and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of these novel compounds are lacking due to the scarcity of existing data.

Future Research Directions:

DNA-Encoded Libraries (DELs): Synthesizing DELs with the oxane scaffold would allow for the screening of billions of compounds simultaneously against a wide range of biological targets.

Artificial Intelligence (AI) and Machine Learning: AI can be used for de novo design, generating novel molecular structures based on the scaffold that are optimized for predicted activity against a specific target. mdpi.comnih.govmdpi.com AI models can also help prioritize which derivatives to synthesize, saving time and resources. mdpi.com

Fragment-Based Screening: The core 4-aminooxane-2-carboxylic acid can be used as a fragment to identify initial, low-affinity binders to a target protein using biophysical methods like X-ray crystallography or NMR. nuvisan.com These hits can then be grown into more potent molecules.

Exploration in Materials Science and Supramolecular Chemistry (Beyond Traditional Medicinal Chemistry)

The unique structural and chemical properties of amino acids and their derivatives allow them to self-assemble into highly ordered nanostructures. mdpi.com The defined geometry and hydrogen-bonding capabilities of 4-aminooxane-2-carboxylic acid make it a promising building block for novel materials.

Unresolved Challenges:

Predicting Self-Assembly: It is difficult to predict a priori how modifications to the scaffold will influence its self-assembly into higher-order structures like nanofibers, hydrogels, or crystalline solids.

Material Properties: The functional properties (e.g., mechanical, electronic, catalytic) of materials derived from this scaffold are entirely unexplored.

Future Research Directions:

Supramolecular Hydrogels: By modifying the scaffold with hydrophobic or other interacting moieties, it may be possible to create self-assembling hydrogels for applications in tissue engineering or controlled-release drug delivery. rsc.org

Foldamer Chemistry: Oligomers (peptides) made from this constrained amino acid could be synthesized to create "foldamers"—structures that adopt stable, predictable secondary structures similar to natural proteins. semanticscholar.orgnih.gov These could function as catalysts or novel biomaterials.

Crystal Engineering: The compound's ability to form specific hydrogen-bonding networks could be exploited in crystal engineering to create porous materials (metal-organic frameworks or covalent organic frameworks) for gas storage or separation. nih.gov

Q & A

Basic Research Question

  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in the crystal lattice .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., δ 1.8–2.2 ppm for methylene groups adjacent to the oxane ring) and confirms salt formation via HCl integration .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products like oxazolidinones .

How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Advanced Research Question

  • In Silico Tools :
    • Molecular Docking (AutoDock Vina) : Predict binding affinity to targets (e.g., GABA receptors) by modeling the protonated amino group’s interaction with catalytic pockets .
    • QSAR Models : Correlate logP values (calculated via ChemAxon) with membrane permeability to prioritize derivatives with optimal hydrophilicity (clogP < 2) .
  • ADMET Prediction : Use SwissADME to assess bioavailability, CYP450 inhibition risks, and blood-brain barrier penetration .

What strategies mitigate side reactions during functionalization of the amino and carboxylic acid groups?

Advanced Research Question

  • Amino Group Protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to prevent undesired nucleophilic reactions. Deprotect with TFA (for Boc) or piperidine (for Fmoc) .
  • Carboxylic Acid Activation : Employ EDCI/HOBt for amide bond formation to avoid racemization. Monitor reaction progress via FT-IR for carbonyl stretch (1700–1750 cm⁻¹) disappearance .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., lactam formation) and adjust stoichiometry or solvent polarity accordingly .

How does the compound’s conformation influence its reactivity in solid-phase peptide synthesis (SPPS)?

Advanced Research Question

  • Conformational Rigidity : The oxane ring restricts rotational freedom, enhancing regioselectivity in peptide coupling. Compare coupling efficiency (e.g., HATU vs. DIC/Oxyma) via MALDI-TOF MS .
  • Steric Effects : Bulky substituents at the 4-position may hinder resin loading. Use Wang resin with longer linkers (e.g., PEG-based) to improve accessibility .

What are the best practices for ensuring reproducibility in scaled-up synthesis?

Basic Research Question

  • Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction endpoints during kilo-lab synthesis .
  • Quality Control : Validate batches using orthogonal methods (e.g., NMR for structure, ICP-MS for residual metal catalysts) .
  • Documentation : Adhere to FAIR data principles by publishing detailed reaction parameters (e.g., stirring rate, cooling gradients) in open-access repositories .

How can researchers address solubility challenges in biological assays?

Basic Research Question

  • Buffer Optimization : Use PBS (pH 7.4) with 5% DMSO or cyclodextrin inclusion complexes to enhance aqueous solubility (up to 10 mM) .
  • Salt Formation : Explore alternative counterions (e.g., trifluoroacetate) for improved lipophilicity in cell-based assays .

What mechanistic insights explain its role as a transition-state analog in enzyme inhibition studies?

Advanced Research Question

  • Transition-State Mimicry : The oxane ring’s chair conformation mimics the high-energy intermediate in GABA transaminase catalysis. Validate via kinetic isotope effect (KIE) studies and X-ray co-crystallography .
  • Enzyme Kinetics : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots and compare with computational MD simulations of enzyme-ligand dynamics .

How do structural modifications at the 2-carboxylic acid position affect metabolic stability?

Advanced Research Question

  • Ester Prodrugs : Synthesize methyl esters to enhance oral bioavailability. Hydrolyze in vivo via esterases; monitor plasma stability using LC-MS/MS .
  • Bioisosteres : Replace COOH with tetrazole (logD-matched) to improve resistance to glucuronidation. Assess using hepatocyte incubation assays .

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Reactant of Route 1
4-Aminooxane-2-carboxylic acid hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.